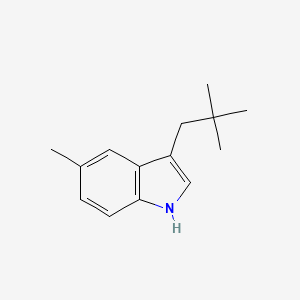
Methyl 4-(1-cyanocyclopropyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1-cyanocyclopropyl)benzoate is a chemical compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . It is an ester derivative of benzoic acid, featuring a cyanocyclopropyl group attached to the benzene ring. This compound is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-cyanocyclopropyl)benzoate typically involves the reaction of 4-(1-cyanocyclopropyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(1-cyanocyclopropyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-(1-cyanocyclopropyl)benzoic acid and methanol.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation[][3].
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitrating agents like nitric acid (HNO₃) for nitration; halogens like bromine (Br₂) for halogenation.
Major Products
Hydrolysis: 4-(1-cyanocyclopropyl)benzoic acid and methanol.
Reduction: 4-(1-aminocyclopropyl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 4-(1-cyanocyclopropyl)benzoate is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-cyanobenzoate: Lacks the cyclopropyl group, making it less sterically hindered.
Methyl 4-(1-cyanocyclopropyl)phenylacetate: Contains an additional methylene group between the benzene ring and ester group.
Uniqueness
Methyl 4-(1-cyanocyclopropyl)benzoate is unique due to the presence of the cyanocyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of such groups in various chemical and biological contexts .
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
methyl 4-(1-cyanocyclopropyl)benzoate |
InChI |
InChI=1S/C12H11NO2/c1-15-11(14)9-2-4-10(5-3-9)12(8-13)6-7-12/h2-5H,6-7H2,1H3 |
Clé InChI |
VGKCPHYFIBFXMN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2(CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


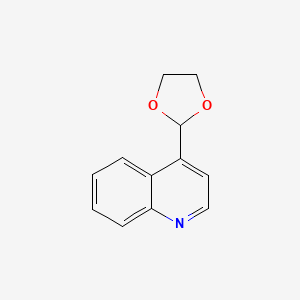
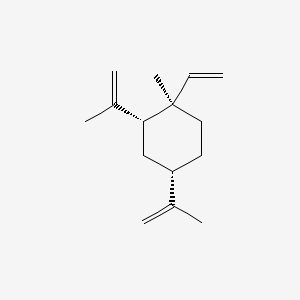
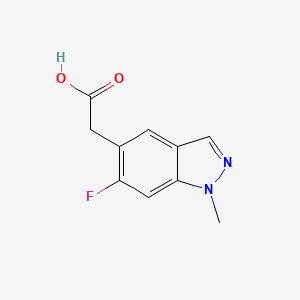

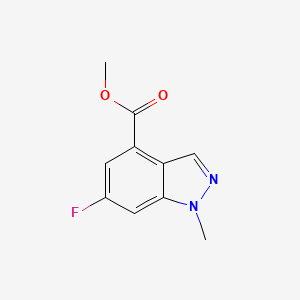
![1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896367.png)
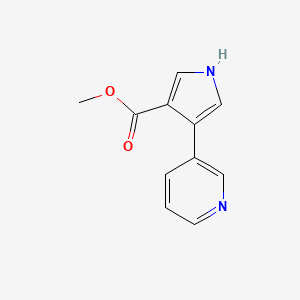
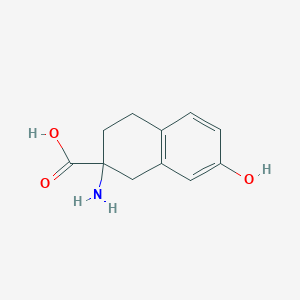

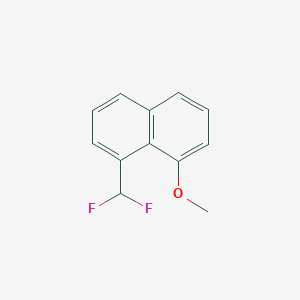
![[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B11896401.png)
![6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11896404.png)
